3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate
Overview
Description
3,3’,5,5’-Tetramethylbenzidine dihydrochloride, commonly known as TMB dihydrochloride, is a chromogenic substrate widely used in biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry. TMB dihydrochloride is a white solid that forms a pale blue-green liquid in solution with ethyl acetate. It is sensitive to light and should be stored away from direct sunlight .
Mechanism of Action
Target of Action
The primary target of 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate (TMB-d) is peroxidase . Peroxidase is an enzyme that plays a crucial role in the oxidation-reduction process in cells. It catalyzes the conversion of hydrogen peroxide to water, preventing cellular damage from oxidative stress .
Mode of Action
TMB-d interacts with peroxidase in a way that it serves as a chromogenic substrate for the enzyme . When oxidized by peroxidase, TMB-d undergoes a change that results in the formation of a blue-colored product . This color change is often utilized in various biochemical assays, such as enzyme-linked immunosorbent assays (ELISAs), to detect the presence or quantify the amount of peroxidase .
Biochemical Pathways
The interaction of TMB-d with peroxidase affects the oxidation-reduction pathway in cells . The end product of this reaction is a blue-colored compound, which can be measured spectrophotometrically .
Pharmacokinetics
Given its use as a laboratory reagent, it is likely that these properties are primarily determined by the experimental conditions under which it is used .
Result of Action
The molecular and cellular effects of TMB-d’s action primarily involve its role as a chromogenic substrate for peroxidase . The oxidation of TMB-d results in a color change that can be used to detect and quantify peroxidase activity . This has important implications in various biochemical assays, including those used for disease diagnosis and monitoring .
Action Environment
The action, efficacy, and stability of TMB-d can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the rate of the peroxidase-catalyzed reaction . Additionally, the presence of other substances, such as inhibitors or enhancers of peroxidase, can also impact the reaction . Therefore, careful control of experimental conditions is necessary when using TMB-d .
Biochemical Analysis
Biochemical Properties
3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate is known to interact with peroxidase, an enzyme involved in various biochemical reactions . The compound serves as a substrate for peroxidase, leading to the production of a soluble end product that is pale blue in color . This property makes it useful in quantifying hemoglobin and in staining myeloperoxidase-containing granules in granulocytes .
Cellular Effects
The cellular effects of 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate are primarily related to its role as a peroxidase substrate . The compound’s high lipophilicity allows it to easily enter cells and organelles, where it can participate in peroxidase reactions . The resulting deep blue precipitate can often exceed the range of a single organelle, making TMB-d a useful tool for microscopic and ultrastructural studies of peroxidase and peroxidase-labeled neural projections .
Molecular Mechanism
At the molecular level, 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate acts as a substrate for the enzyme peroxidase . The reaction produces a deep blue precipitate, which exposes the active site of the peroxidase, facilitating the oxidation reaction .
Temporal Effects in Laboratory Settings
It is known that the compound is stable, but moisture sensitive and may be light sensitive .
Metabolic Pathways
Its role as a peroxidase substrate suggests that it may be involved in the metabolic pathways of this enzyme .
Transport and Distribution
Its high lipophilicity suggests that it can easily penetrate cellular membranes .
Subcellular Localization
Its role as a peroxidase substrate and its high lipophilicity suggest that it can localize in various cellular compartments where peroxidase is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of TMB dihydrochloride involves the synthesis of 3,3’,5,5’-tetramethylbenzidine followed by its conversion to the dihydrochloride salt. The synthesis typically starts with the nitration of 3,3’,5,5’-tetramethylbiphenyl, followed by reduction to the corresponding diamine. The final step involves the formation of the dihydrochloride salt by reacting the diamine with hydrochloric acid .
Industrial Production Methods: In industrial settings, TMB dihydrochloride is produced in large quantities using similar synthetic routes but optimized for scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is often supplied in tablet form for ease of use in laboratory settings .
Types of Reactions:
Oxidation: TMB dihydrochloride undergoes oxidation in the presence of peroxidase enzymes, such as horseradish peroxidase, to form a diimine-diamine complex.
Reduction: The compound can act as a hydrogen donor in the reduction of hydrogen peroxide to water.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used reagents.
Reduction: The reduction reaction involves the use of reducing agents such as sodium borohydride.
Major Products:
Scientific Research Applications
TMB dihydrochloride is extensively used in various scientific research applications:
Comparison with Similar Compounds
o-Phenylenediamine: Another chromogenic substrate that has been largely replaced by TMB dihydrochloride due to its non-carcinogenic nature.
Uniqueness of TMB Dihydrochloride:
Properties
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNRGZULARUZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070067 | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64285-73-0, 207738-08-7 | |
Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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